molecular formula C25H25N5O2S B12144619 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B12144619
M. Wt: 459.6 g/mol
InChI Key: ZVZQDAATBYQSDJ-UHFFFAOYSA-N
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Description

This compound, commonly referred to in literature as VUAA1, is a synthetic small molecule identified as a potent agonist of the insect odorant receptor co-receptor (Orco) . Structurally, it features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide moiety and at the 4- and 5-positions with a 4-ethoxyphenyl and pyridin-3-yl group, respectively. Its molecular formula is C₂₅H₂₆N₆O₂S, with a molecular weight of 486.6 g/mol. VUAA1 has been extensively studied for its role in modulating insect olfactory signaling, particularly in species such as Drosophila melanogaster and Culex quinquefasciatus .

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H25N5O2S/c1-3-18-7-9-20(10-8-18)27-23(31)17-33-25-29-28-24(19-6-5-15-26-16-19)30(25)21-11-13-22(14-12-21)32-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31)

InChI Key

ZVZQDAATBYQSDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclocondensation of 4-(4-ethoxyphenyl)thiosemicarbazide with 3-pyridinecarbonitrile under acidic conditions. This step typically employs ethanol or methanol as solvents and hydrochloric acid (HCl) as a catalyst. The reaction proceeds through nucleophilic attack of the thiosemicarbazide’s amino group on the nitrile carbon, followed by cyclization to form the 1,2,4-triazole intermediate.

Key Reaction Conditions:

  • Temperature: 80–90°C

  • Duration: 6–8 hours

  • Yield: 65–72%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the triazole’s 3-position. 2-Chloro-N-(4-ethylphenyl)acetamide reacts with the triazole intermediate in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (Et3N). Dimethylformamide (DMF) or acetonitrile are preferred solvents due to their polarity, which facilitates SN2 displacement.

Optimized Parameters:

  • Molar ratio (triazole:chloroacetamide): 1:1.2

  • Temperature: 60–70°C

  • Yield: 78–85%

Stepwise Synthesis and Intermediate Characterization

Intermediate 1: 4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This intermediate is critical for subsequent functionalization. Its synthesis involves:

  • Thiosemicarbazide Preparation :

    • Reaction of 4-ethoxyphenylhydrazine with ammonium thiocyanate (NH4SCN) in ethanol.

  • Cyclocondensation :

    • Heating with 3-pyridinecarbonitrile and HCl.

Characterization Data:

PropertyValue
1H NMR (DMSO-d6) δ 8.95 (s, 1H, pyridine-H), 8.65 (d, 1H), 7.85–7.40 (m, 4H, aryl-H), 4.10 (q, 2H, -OCH2), 1.35 (t, 3H, -CH3)
HPLC Purity 98.5% (C18 column, MeOH:H2O 70:30)

Intermediate 2: 2-Chloro-N-(4-ethylphenyl)acetamide

Synthesized by acylating 4-ethylaniline with chloroacetyl chloride in dichloromethane (DCM) and Et3N.

Reaction Setup:

  • Temperature: 0–5°C (ice bath)

  • Yield: 89–93%

Coupling and Final Product Purification

Thioether Bond Formation

The coupling of Intermediate 1 and Intermediate 2 is conducted under inert atmosphere (N2) to prevent oxidation. K2CO3 base ensures deprotonation of the triazole-thiol, enhancing nucleophilicity.

Scalability Notes:

  • Pilot-scale trials (100 g) achieved 80% yield using acetonitrile and reduced reaction time (3 hours).

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol-water mixture (7:3) yields crystals with >99% purity.

Analytical Comparison of Purification Methods:

MethodPurity (%)Recovery (%)
Column Chromatography98.285
Recrystallization99.592

Optimization Strategies for Industrial Applications

Solvent and Catalyst Screening

A study comparing solvents (DMF, DMSO, acetonitrile) revealed acetonitrile as optimal due to higher reaction rates and lower byproduct formation. Catalysts such as tetrabutylammonium bromide (TBAB) improved yields by 8–10% via phase-transfer mechanisms.

Green Chemistry Approaches

Recent advancements substitute traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields (82%) while reducing environmental impact.

Analytical Characterization of the Final Product

Spectroscopic Data

TechniqueKey Findings
FT-IR (KBr) 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1220 cm⁻¹ (C-S)
LC-MS (ESI+) m/z 460.2 [M+H]+ (calc. 459.6)
13C NMR (DMSO-d6) δ 169.8 (C=O), 152.3 (triazole-C), 148.2 (pyridine-C)

Purity and Stability Assessment

  • HPLC : Retention time = 6.8 min (isocratic elution, 70% MeOH).

  • Accelerated Stability Study : No degradation after 6 months at 25°C/60% RH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

    Industrial Applications: It is explored for use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The activity of triazole-based acetamides is highly sensitive to substitutions on the triazole ring and the aryl/heteroaryl groups. Below is a comparative analysis of VUAA1 and key analogues:

Compound Name / ID Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
VUAA1 4-(4-ethoxyphenyl), 5-(pyridin-3-yl), 3-S-acetamide (N-(4-ethylphenyl)) C₂₅H₂₆N₆O₂S 486.6 Orco agonist (EC₅₀ ~10–100 μM)
OLC-12 4-ethyl, 5-(pyridin-4-yl), 3-S-acetamide (N-(4-isopropylphenyl)) C₂₅H₂₈N₆OS 468.6 Orco agonist (reduced potency vs. VUAA1)
OLC-15 4-ethyl, 5-(pyridin-2-yl), 3-S-acetamide (N-(4-butylphenyl)) C₂₆H₃₀N₆OS 482.6 Orco antagonist (IC₅₀ ~50 μM)
VUAA3 4-ethyl, 5-(pyridin-4-yl), 3-S-acetamide (N-(4-isopropylphenyl)) C₂₅H₂₈N₆OS 468.6 Orco agonist (species-dependent efficacy)
CAS 898351-70-7 4-(1H-pyrrol-1-yl), 5-(pyridin-4-yl), 3-S-acetamide (N-(4-ethoxyphenyl)) C₂₁H₂₀N₆O₂S 420.5 Unknown (structural analogue)
CAS 896308-96-6 4-(1H-pyrrol-1-yl), 5-(4-chlorophenyl), 3-S-acetamide (N-(2-ethoxyphenyl)) C₂₂H₂₀ClN₅O₂S 453.9 Unknown (structural analogue)

Key Structural Insights:

  • Pyridinyl Position : Shifting the pyridine substituent from position 3 (VUAA1) to 2 (OLC-15) or 4 (OLC-12, VUAA3) alters receptor interaction. Pyridin-3-yl in VUAA1 optimizes hydrogen bonding with Orco, while pyridin-2-yl in OLC-15 introduces steric hindrance, converting agonist to antagonist activity .
  • N-Aryl Group : The 4-ethylphenyl group in VUAA1 enhances lipophilicity and membrane permeability compared to bulkier isopropyl (OLC-12) or butyl (OLC-15) substituents, which reduce potency .
  • Triazole Core Modifications : Replacing the 4-ethoxyphenyl group with pyrrole (CAS 898351-70-7) or chlorophenyl (CAS 896308-96-6) abolishes Orco activity, highlighting the necessity of electron-rich aryl groups for agonist function .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 893727-39-4) is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of 370.43 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC17H18N6O2S
Molecular Weight370.43 g/mol
CAS Number893727-39-4
SMILESCCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CN=CC=C5

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide possess activity against various bacterial and fungal strains. For instance, derivatives of triazoles have demonstrated efficacy against pathogens such as Xanthomonas axonopodis and Fusarium solani .

Anticancer Properties

The compound's triazole structure may contribute to anticancer activity through multiple mechanisms:

  • Inhibition of Tumor Growth : Similar compounds have been reported to inhibit the growth of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide may involve:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

A significant study published in MDPI demonstrated the synthesis and biological evaluation of several triazole derivatives, including those structurally similar to the compound . These derivatives showed promising results in inhibiting tumor growth and microbial infections .

Table: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against bacteria and fungi
AnticancerIC50 values in low μM range for various cell lines
Enzyme InhibitionInhibits AChE

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of isonicotinohydrazide derivatives with substituted isothiocyanates under reflux in ethanol . Subsequent steps include thioether formation (e.g., reacting with 2-chloroacetonitrile in DMF/NaOH) and amide coupling. Optimization strategies:

  • Temperature control : Reflux at 150°C for 5 hours ensures complete cyclization .
  • Catalysts : Zeolite (Y-H) and pyridine improve regioselectivity in thioether formation .
  • Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (average mass ~395–425 g/mol) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and pyridine rings (~15–25°) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Docking studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase), focusing on hydrogen bonding with pyridine-N and triazole-S atoms .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, revealing key residues (e.g., Lys745 in EGFR) for affinity .
  • ADMET prediction : SwissADME evaluates logP (~3.5) and bioavailability (Lipinski violations ≤1), guiding lead optimization .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

Discrepancies in MIC values (e.g., 2–16 µg/mL against S. aureus) may arise from:

  • Strain variability : Test across clinical isolates using CLSI guidelines .
  • Solubility limitations : Use DMSO/PBS co-solvents to improve aqueous solubility (reported <10 µM in water) .
  • Synergistic assays : Combine with β-lactams to assess potentiation effects (e.g., FIC index ≤0.5 indicates synergy) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should controls be designed?

  • MTT assay : Use HepG2 or MCF-7 cells (72-hour exposure, IC₅₀ calculation via nonlinear regression) .
  • Apoptosis markers : Annexin V/PI staining with flow cytometry (compare to cisplatin-positive controls) .
  • Control groups : Include vehicle (DMSO ≤0.1%), positive controls (doxorubicin), and blank (media-only) .

Q. How can structural analogs guide SAR studies for improved target selectivity?

Key modifications and their effects:

Analog Substituent Change Biological Impact
Allyl → Ethyl (R-group)Increased logP by 0.3Enhanced BBB penetration
Pyridin-3-yl → Pyridin-4-ylAltered H-bonding geometry10-fold higher kinase inhibition
Ethoxyphenyl → ChlorophenylReduced MIC (4x) against Gram-negative bacteria

Contradiction Resolution & Mechanistic Insights

Q. Why does this compound exhibit variable stability under different pH conditions?

  • Acidic conditions (pH <3) : Protonation of pyridine-N leads to degradation (t₁/₂ ~2 hours) .
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours due to deprotonated thioether stabilization .
  • Light sensitivity : UV-Vis spectra show λmax shift (270→310 nm) after 24-hour light exposure; recommend amber vials .

Q. What mechanistic hypotheses explain its dual activity as a COX-2 inhibitor and antimicrobial agent?

  • COX-2 inhibition : Triazole-S interacts with Tyr385 via π-π stacking (IC₅₀ ~0.8 µM) .
  • Antimicrobial action : Thioether disrupts bacterial membrane integrity (confirmed via SYTOX Green uptake assays) .
  • Dual-target rationale : Structural mimicry of arachidonic acid (COX-2) and D-alanine (peptidoglycan synthesis) .

Methodological Recommendations

Q. How should researchers address low yields in the final amide coupling step?

  • Coupling reagents : Replace EDCl/HOBt with HATU/DIPEA for higher efficiency (yield increases from 45% to 72%) .
  • Microwave-assisted synthesis : 30-minute irradiation at 100°C reduces side-product formation .
  • Workup protocol : Precipitation in ice-cold HCl followed by ethanol recrystallization improves purity .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Kinome-wide profiling : Use DiscoverX panels to assess selectivity across 468 kinases .
  • ATP-competitive vs. allosteric : Vary ATP concentrations (1–10 mM) in enzymatic assays; IC₅₀ shifts indicate competition .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding pockets .

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